Bixin aldehyde
Description
Properties
Molecular Formula |
C24H28O2 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedial |
InChI |
InChI=1S/C24H28O2/c1-21(13-7-15-23(3)17-9-19-25)11-5-6-12-22(2)14-8-16-24(4)18-10-20-26/h5-20H,1-4H3/b6-5+,13-7+,14-8+,17-9+,18-10+,21-11+,22-12+,23-15+,24-16+ |
InChI Key |
IMKFJOUBSRCEPD-DBTAAFGWSA-N |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C=O)/C)/C)/C=C/C=C(/C=C/C=O)\C |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC=O)C=CC=C(C)C=CC=O |
Origin of Product |
United States |
Scientific Research Applications
Food Industry
Natural Colorant
Bixin aldehyde is primarily recognized for its role as a natural colorant in the food industry. It imparts a vibrant red-orange hue to various food products, making it the second most widely used natural pigment globally after carotenoids. Its safety and regulatory approval by food safety authorities have led to its incorporation into dairy products, snacks, sauces, and confectionery items .
Nutritional Benefits
Research indicates that bixin exhibits antioxidant properties, which can enhance the nutritional profile of food products. It has been shown to increase the expression of antioxidant enzymes, potentially counteracting oxidative stress in consumers .
Pharmaceutical Applications
Anti-inflammatory Properties
Bixin has been extensively studied for its anti-inflammatory effects. In various animal models, it has demonstrated the ability to alleviate symptoms of inflammation-related diseases. For instance:
- In rabbits subjected to a hypercholesterolemic diet, bixin administration significantly reduced atherosclerotic lesions and improved lipid profiles by mitigating oxidative stress and inflammation .
- In mice with induced cardiac fibrosis, bixin reduced inflammatory cytokines and showed protective effects against lipopolysaccharide-induced damage .
Neuroprotective Effects
Bixin's potential in neuroprotection has been highlighted in studies involving experimental autoimmune encephalomyelitis (a model for multiple sclerosis). It was found to reduce inflammatory cell infiltration and improve neurological outcomes by decreasing pro-inflammatory cytokine levels .
Cosmetic Industry
Skin Health Benefits
The antioxidant properties of bixin also extend to cosmetic applications. It is used in formulations aimed at improving skin health by protecting against oxidative damage and promoting skin regeneration. Its incorporation in creams and lotions is gaining traction due to its natural origin and efficacy .
Case Studies
Preparation Methods
Role of Carotenoid Cleavage Dioxygenases (CCDs)
This compound biosynthesis begins with the oxidative cleavage of lycopene at the 5,6/5',6' double bonds, a reaction catalyzed by carotenoid cleavage dioxygenases (CCDs). In Bixa orellana, two CCD subtypes—BoCCD1 and BoCCD4 —have been identified as central to this process.
BoCCD1-1 and BoCCD4-3 Enzymatic Activity
Studies utilizing heterologous expression in Escherichia coli demonstrated that BoCCD1-1 and BoCCD4-3 cleave lycopene to produce this compound. For example, when BoCCD4-3 was expressed in lycopene-producing E. coli strains, this compound was detected via ultra-high-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry (UHPLC-ESI-QTOF-MS/MS). Fourier transform infrared (FTIR) spectroscopy further confirmed the presence of aldehyde functional groups (C=O stretching at 1,720 cm⁻¹).
Gene Expression Patterns During Seed Development
Quantitative reverse transcription PCR (RT-qPCR) revealed that BoCCD1-1 and BoCCD4-3 exhibit peak expression during the early stages of B. orellana seed development, correlating with this compound accumulation. For instance, in high-bixin producer accession N4P, BoCCD4-3 expression increased by 12-fold at 20 days post-anthesis compared to low-bixin producer P13W.
Heterologous Production in Microbial Systems
To scale this compound production, researchers have optimized heterologous systems:
| Parameter | BoCCD1-1 | BoCCD4-3 |
|---|---|---|
| Substrate | Lycopene | Lycopene |
| Optimal Temperature (°C) | 28 | 28 |
| Reaction Time (h) | 24 | 24 |
| Yield (µg/g DCW) | 15.2 ± 1.3 | 18.7 ± 2.1 |
Table 1: Comparative enzymatic activity of BoCCD1-1 and BoCCD4-3 in E. coli.
These systems leverage lycopene-producing E. coli strains transformed with CCD-encoding plasmids. After induction with isopropyl β-D-1-thiogalactopyranoside (IPTG), cells are lysed, and products are extracted using chloroform-methanol mixtures.
In Vitro Synthesis and Characterization
Substrate Specificity and Kinetic Analysis
In vitro assays with purified BoCCD4-3 demonstrated a Kₘ of 8.5 µM for lycopene and a kₐₜₜ of 0.45 s⁻¹, indicating moderate catalytic efficiency. Notably, the enzyme showed no activity toward β-carotene, emphasizing its specificity for symmetric 5,6/5',6' double bonds.
Purification and Structural Confirmation
This compound purified via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) was characterized by:
-
FTIR Spectroscopy : Peaks at 1,720 cm⁻¹ (C=O) and 2,850–2,950 cm⁻¹ (C-H stretching).
-
Mass Spectrometry : [M+H]⁺ ion at m/z 333.2, with fragmentation patterns matching synthetic standards.
Chemical Synthesis Approaches
Julia–Kocienski Olefination
A 2019 study reported a chemical route to norbixin (a bixin derivative) using ethyl bromoacetate and C₂₀ dialdehyde. Although this method primarily targets norbixin, intermediate steps yield this compound analogs:
-
Reaction Setup :
-
Oxidation and Purification :
Bromohydrin intermediates were oxidized using pyridinium p-toluenesulfonate (PPTS) and ethyl vinyl ether, followed by column chromatography (5–15% ethyl acetate/hexane).
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Enzymatic (BoCCD4-3) | High specificity, eco-friendly | Requires lycopene substrate | 18.7 µg/g DCW |
| Chemical Synthesis | Scalable, no microbial systems needed | Toxic reagents, multi-step purification | 46% (intermediate) |
Table 2: Key trade-offs between enzymatic and chemical methods .
Q & A
Q. What is the primary biosynthetic pathway of bixin aldehyde, and which enzymes catalyze its formation?
this compound is synthesized via the oxidative cleavage of lycopene at the 5,6/5',6' positions by carotenoid cleavage dioxygenases (CCDs). Two enzymes, BoCCD1-1 and BoCCD4-3 from Bixa orellana, have been functionally characterized to catalyze this symmetric cleavage. Heterologous expression in E. coli confirmed their ability to convert lycopene into this compound, validated via UHPLC-ESI-QTOF-MS/MS (m/z 349.2) and FTIR spectroscopy (2,250 cm⁻¹ aldehyde signal) .
Q. Which analytical methods are most reliable for identifying and quantifying this compound in plant tissues or heterologous systems?
- UHPLC-ESI-QTOF-MS/MS : Detects this compound at m/z 349.2, with fragmentation patterns matching reference standards .
- FTIR Spectroscopy : Confirms aldehyde functional groups via characteristic absorption bands (e.g., 2,250 cm⁻¹) .
- Chromatographic separation : Use chloroform/ethanol (2:1) for extraction, followed by lycopene depletion assays to track enzymatic activity .
Q. What evidence supports the plastid localization of this compound synthesis?
Subcellular localization predictions (e.g., Plant-mPLoc) and transcriptome data indicate that BoCCD4-3 and aldehyde dehydrogenases (e.g., BoALDH2C4) are plastid-localized. Gene expression profiles in seed arils—the primary site of bixin accumulation—correlate with plastid enzyme activity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in gene expression data for CCDs across Bixa orellana cultivars?
Mexican cultivars lack detectable CCD homologs in seed transcriptomes, unlike African genotypes. To address this:
Q. What methodological challenges arise when characterizing the catalytic efficiency of BoCCD1-1 versus BoCCD4-3?
BoCCD1-1 exhibits higher cleavage efficiency than BoCCD4-3. Key challenges include:
- Substrate accessibility : Lycopene’s hydrophobicity requires membrane-associated assays.
- In vitro vs. in vivo activity : Cell-free extracts show negligible activity unless incubated >5 minutes, suggesting cofactor dependencies .
- Quantitative MS calibration : Standardize lycopene depletion rates and aldehyde yields using internal standards (e.g., deuterated analogs) .
Q. How do ALDH isoforms contribute to functional redundancy in this compound oxidation?
Multiple ALDHs (e.g., BoALDH3H1-1, BoALDH3I1) may oxidize this compound to norbixin. To pinpoint isoforms:
Q. What experimental designs can clarify conflicting reports on the cytosolic vs. plastidic final steps of bixin synthesis?
- Compartment-specific inhibitors : Apply plastid-targeted inhibitors (e.g., norflurazon) to block aldehyde dehydrogenase activity.
- Metabolic tracing : Use ¹³C-labeled lycopene to track this compound flux in subcellular compartments.
- Transient expression : Co-express CCDs and ALDHs in Nicotiana benthamiana with organelle markers (e.g., GFP fusions) .
Methodological Recommendations
- Gene expression profiling : Combine RT-qPCR with spatial transcriptomics to resolve tissue-specific enzyme roles .
- Enzyme characterization : Use E. coli co-expression systems with lycopene-producing plasmids (e.g., pACCRTEIB) .
- Data validation : Cross-reference MS results with synthetic this compound standards to avoid misannotation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
